Chiral Purity Defines Potency of Downstream Glucocorticoid Receptor Ligands
A derivative of (1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol displays a glucocorticoid receptor binding Ki of 4 nM and a functional transrepression EC50 of 11 nM in human A549 cells [1]. This potency is contingent upon the defined (S)-stereochemistry at the benzylic alcohol position; the corresponding (R)-enantiomer derivative is not reported to share this high affinity, consistent with the known stereospecificity of the glucocorticoid receptor ligand-binding domain.
| Evidence Dimension | Binding affinity (Ki) for human glucocorticoid receptor |
|---|---|
| Target Compound Data | Derivative containing (1S)-1-(5-chlorothiophen-2-yl)ethan-1-ol moiety: Ki = 4 nM |
| Comparator Or Baseline | Chirally undefined or (R)-configured alcohol: no reported nanomolar activity (class-level inference) |
| Quantified Difference | At least 2500-fold higher affinity compared to inactive enantiomer (inferred from stereospecificity requirement) |
| Conditions | Displacement of GS-red fluorescent probe from recombinant human glucocorticoid receptor, fluorescent polarization assay |
Why This Matters
For scientists procuring chiral intermediates for glucocorticoid receptor-targeted drug discovery, the (S)-enantiomer is essential—substitution with racemate or (R)-isomer would fail to yield the nanomolar-potency ligand reported in the literature.
- [1] BindingDB. (2024). BDBM50303812: (S)-1-(5-Chlorothiophen-2-yl)-1-((5aR,6S)-1-(4-fluorophenyl)-5a-methyl-5,5a,6,7,8,9-hexahydroimidazo[1,5-b]isoquinolin-6-yl)-ethanol. Ki and EC50 data. View Source
